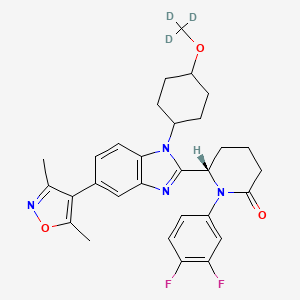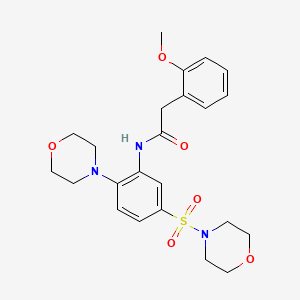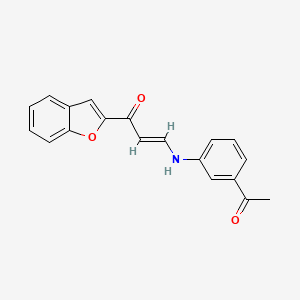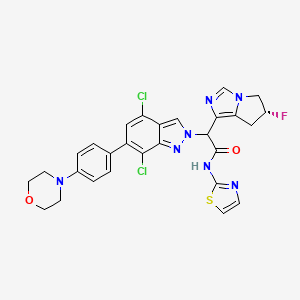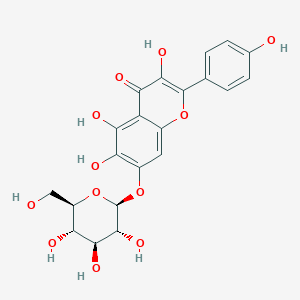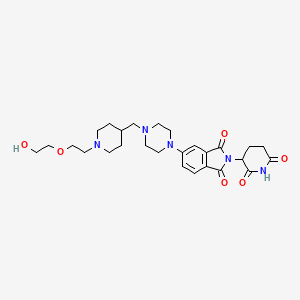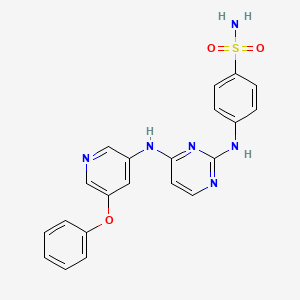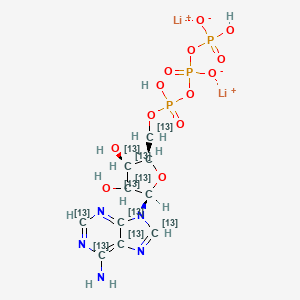
ATP-13C10 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-13C10 (dilithium), also known as Adenosine 5’-triphosphate-13C10 dilithium, is a compound where the adenosine triphosphate (ATP) molecule is labeled with the stable isotope carbon-13 (13C) at ten positions. ATP is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required to drive various cellular processes and serves as a coenzyme in numerous biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10 (dilithium) involves the incorporation of 13C-labeled carbon atoms into the ATP molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C atoms at the desired positions within the ATP molecule .
Industrial Production Methods
Industrial production of ATP-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The production process must also comply with stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
ATP-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: ATP can be oxidized to produce adenosine diphosphate (ADP) and inorganic phosphate.
Reduction: ATP can be reduced in certain biochemical pathways.
Substitution: ATP can participate in substitution reactions where one of its phosphate groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-13C10 (dilithium) include enzymes such as kinases and phosphatases, which catalyze the transfer of phosphate groups. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving ATP-13C10 (dilithium) include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Wissenschaftliche Forschungsanwendungen
ATP-13C10 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and energy transfer.
Biology: Employed in research on cellular energy metabolism and signaling.
Medicine: Utilized in studies on the role of ATP in disease processes and potential therapeutic interventions.
Industry: Applied in the development of new drugs and diagnostic tools.
Wirkmechanismus
ATP-13C10 (dilithium) exerts its effects by participating in biochemical reactions that involve the transfer of phosphate groups. It acts as a substrate for enzymes such as kinases, which catalyze the phosphorylation of various molecules. The labeled 13C atoms allow researchers to track the movement and transformation of ATP within cells, providing valuable insights into metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ATP-13C10 (disodium): Another 13C-labeled ATP compound where the lithium ions are replaced by sodium ions.
ATP-13C10 (monopotassium): A similar compound with potassium ions instead of lithium ions.
Uniqueness
ATP-13C10 (dilithium) is unique due to its specific labeling with 13C and the presence of lithium ions. This combination allows for precise tracking of ATP in various biochemical studies and offers unique insights into the role of lithium in biological systems.
Eigenschaften
Molekularformel |
C10H14Li2N5O13P3 |
|---|---|
Molekulargewicht |
529.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI-Schlüssel |
GSCAHXFCKKVRCE-ODQJVVOMSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
